BHHCT

Description

Properties

IUPAC Name |

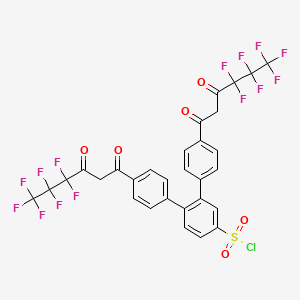

3,4-bis[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H15ClF14O6S/c31-52(50,51)18-9-10-19(14-1-5-16(6-2-14)21(46)12-23(48)25(32,33)27(36,37)29(40,41)42)20(11-18)15-3-7-17(8-4-15)22(47)13-24(49)26(34,35)28(38,39)30(43,44)45/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOYJUDQQHVGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15ClF14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893367 |

Source

|

| Record name | 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200862-70-0 |

Source

|

| Record name | 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Luminescence Engine: The Sensitization Mechanism of Eu3+ by BHHCT

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and stable luminescent probes is a cornerstone of modern bioassays and diagnostics. Among the most promising players in this field are lanthanide complexes, particularly those of Europium(III) (Eu3+), which offer unique photophysical properties such as long luminescence lifetimes and large Stokes shifts. However, the direct excitation of Eu3+ is inefficient due to its low absorption cross-section. This limitation is elegantly overcome by the "antenna effect," where an organic ligand, or sensitizer, absorbs excitation energy and efficiently transfers it to the lanthanide ion. This in-depth technical guide elucidates the mechanism by which the tetradentate β-diketone ligand, 4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl) chlorosulfo-o-terphenyl (BHHCT), sensitizes Eu3+ luminescence, transforming it into a powerful tool for various applications, including time-resolved fluoroimmunoassays.

The Core Principle: The Antenna Effect

The sensitization of Eu3+ luminescence by this compound is a multi-step process governed by the principles of intramolecular energy transfer, commonly known as the antenna effect. In essence, the this compound ligand acts as an antenna, capturing excitation light and funneling the energy to the central Eu3+ ion, which then emits its characteristic sharp and long-lived luminescence. This process can be broken down into four key steps:

-

Excitation of the Ligand: The process begins with the absorption of a photon by the this compound ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This is a crucial step as the triplet state has a longer lifetime, which is essential for efficient energy transfer to the Eu3+ ion.

-

Energy Transfer (ET): The energy from the ligand's triplet state (T₁) is transferred to the Eu3+ ion, exciting it from its ground state (⁷F₀) to one of its excited states (e.g., ⁵D₁, ⁵D₀). For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Eu3+ ion.

-

Luminescence of Eu3+: The excited Eu3+ ion then relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission bands of Eu3+.

This compound: A Potent Sensitizer for Eu3+

This compound has been specifically designed to be an effective sensitizer for Eu3+. Its key structural features, including the aromatic o-terphenyl backbone and the β-diketone moieties, create a highly conjugated system that efficiently absorbs UV light. The heptafluoro groups in the β-diketone side chains enhance the stability of the complex and contribute to a high quantum yield.

The formation of a stable chelate between this compound and Eu3+ is critical for the sensitization process. This compound acts as a tetradentate ligand, meaning it binds to the Eu3+ ion at four points, creating a rigid and protective coordination environment. This encapsulation shields the Eu3+ ion from non-radiative deactivation pathways, such as quenching by solvent molecules (e.g., water), thereby maximizing the luminescence output.

Quantitative Insights into this compound-Eu3+ Complex Performance

The efficiency of the sensitization process can be quantified by several photophysical parameters. The this compound-Eu3+ complex exhibits significantly enhanced luminescence compared to the free Eu3+ ion.

| Parameter | Value | Reference |

| Luminescence Intensity Increase | 11-fold | [1] |

| Luminescence Lifetime | 500 µs | [1] |

| Excitation Wavelength (λex) | 330 nm | [1] |

| Emission Wavelength (λem) | 607 nm (characteristic of Eu3+) | [2] |

| Quantum Yield | 57.6% | [2] |

These data highlight the remarkable efficiency of this compound as a sensitizer. The long luminescence lifetime of 500 µs is particularly advantageous for time-resolved fluorescence applications, allowing for the temporal discrimination of the long-lived lanthanide signal from short-lived background fluorescence, thereby significantly improving the signal-to-noise ratio.[3]

Visualizing the Sensitization Pathway

The intricate process of this compound sensitization of Eu3+ can be visualized through the following diagrams:

Caption: The energy transfer mechanism in the this compound-Eu3+ complex.

Experimental Protocols

The characterization of the this compound-Eu3+ complex and the elucidation of its sensitization mechanism involve several key experimental techniques.

Synthesis of the this compound-Eu3+ Complex

A detailed protocol for the synthesis of the this compound ligand can be found in the work by Yuan et al. (1998).[4] The complexation with Eu3+ is typically achieved by reacting this compound with a stoichiometric amount of a Eu3+ salt (e.g., EuCl₃) in a suitable solvent, such as a mixture of methanol and a buffer solution at a controlled pH. The formation of the complex can be confirmed by various spectroscopic methods.

Photophysical Measurements

1. Absorption and Emission Spectroscopy:

-

Objective: To determine the excitation and emission wavelengths of the this compound-Eu3+ complex.

-

Method: An ultraviolet-visible (UV-Vis) spectrophotometer is used to measure the absorption spectrum of the this compound ligand to identify the optimal excitation wavelength. A spectrofluorometer is then used to record the emission spectrum of the this compound-Eu3+ complex upon excitation at this wavelength. The characteristic sharp emission peaks of Eu3+ are expected.

2. Luminescence Lifetime Measurement:

-

Objective: To measure the decay kinetics of the Eu3+ luminescence.

-

Method: A time-resolved fluorometer equipped with a pulsed light source (e.g., a nitrogen laser or a xenon flash lamp) is used. The sample is excited with a short pulse of light, and the decay of the luminescence intensity over time is recorded. The data is then fitted to an exponential decay function to determine the luminescence lifetime (τ).

3. Quantum Yield Determination:

-

Objective: To quantify the efficiency of the overall luminescence process.

-

Method: The quantum yield (Φ) is typically determined using a comparative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The integrated emission intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard. The quantum yield of the sample is then calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for the synthesis and characterization of the this compound-Eu3+ complex.

Conclusion

The sensitization of Eu3+ by the this compound ligand is a highly efficient process that leverages the antenna effect to produce a bright and long-lived luminescence. The carefully designed molecular architecture of this compound, featuring a highly absorbing aromatic core and protective chelating groups, makes it an exceptional sensitizer. The resulting this compound-Eu3+ complex, with its impressive photophysical properties, has proven to be a valuable tool in the development of highly sensitive bioanalytical assays, particularly in the realm of time-resolved fluoroimmunoassays. A thorough understanding of this sensitization mechanism is paramount for the rational design of next-generation lanthanide probes with even greater performance for a wide range of applications in research, diagnostics, and drug development.

References

- 1. This compound, Fluorescent sensitizer for Eu3+- labelling (CAS 200862-70-0) | Abcam [abcam.com]

- 2. A β-diketonate–europium(iii) complex-based fluorescent probe for highly sensitive time-gated luminescence detection of copper and sulfide ions in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A new europium chelate for protein labelling and time-resolved fluorometric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new tetradentate beta-diketonate--europium chelate that can be covalently bound to proteins for time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BHHCT: A Fluorescent Sensitizer for Advanced Bioassays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (BHHCT), a key reagent in the field of advanced biochemical analysis. This compound is a fluorescent sensitizer primarily utilized for the labeling of proteins and other biomolecules with Europium (Eu³⁺) ions. The resulting this compound-Eu³⁺ complexes are instrumental in developing highly sensitive time-resolved fluoroimmunoassays (TR-FIA), offering significant advantages over conventional assay methods. This document details the chemical structure, properties, and applications of this compound, along with experimental insights for its use.

Chemical Structure and Properties

This compound is a complex organic molecule designed to efficiently chelate lanthanide ions, specifically Europium (Eu³⁺), and to covalently attach to biomolecules. Its structure incorporates a terphenyl backbone, two β-diketone moieties for Eu³⁺ chelation, and a sulfonyl chloride group for covalent bonding to primary amines on proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,4-bis[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]benzenesulfonyl chloride | [1] |

| CAS Number | 200862-70-0 | [1] |

| Molecular Formula | C₃₀H₁₅ClF₁₄O₆S | [1] |

| Molecular Weight | 804.9 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | >90% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Nature | Synthetic | [1] |

Table 2: Spectroscopic and Functional Properties of this compound-Eu³⁺ Complex

| Property | Value | Reference |

| Excitation Wavelength | 330 nm | [1] |

| Emission Wavelength | 615 nm (characteristic of Eu³⁺) | [2] |

| Luminescence Lifetime | ~500 µs | [1] |

| Key Feature | Increases luminescence intensity 11-fold upon forming an Eu³⁺ complex | [1] |

| Primary Application | Fluorescent sensitizer for Eu³⁺-labelling in time-resolved fluoroimmunoassays | [3] |

Mechanism of Action: Time-Resolved Fluorescence

The utility of the this compound-Eu³⁺ complex in bioassays stems from the principle of time-resolved fluorescence. The this compound ligand absorbs excitation energy and efficiently transfers it to the chelated Eu³⁺ ion. This energy transfer, known as the "antenna effect," excites the Eu³⁺ ion, which then emits light at a characteristic wavelength with a long decay time. This long-lived fluorescence allows for temporal gating of the detection, effectively eliminating short-lived background fluorescence from biological samples and assay components, thereby dramatically increasing the signal-to-noise ratio.

Metal-Enhanced Luminescence

The luminescence of the this compound-Eu³⁺ complex can be further amplified through a phenomenon known as metal-enhanced fluorescence (MEF). When the complex is in proximity to metallic nanostructures, such as silver nanoparticles, its luminescence intensity can be enhanced. This is attributed to the interaction of the fluorophore with the localized surface plasmon resonance of the nanostructures. This effect has been shown to increase the luminescence intensity of this compound-Eu³⁺ by approximately 11-fold, while also improving its photostability.[2][4]

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this section provides a comprehensive guide to its application in protein labeling and time-resolved fluoroimmunoassays, based on established methodologies.

Protein Labeling with this compound

The sulfonyl chloride group of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on proteins to form stable sulfonamide bonds.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

This compound solution in anhydrous DMSO

-

Europium chloride (EuCl₃) solution

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Dialysis tubing

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

-

Labeling Reaction: Add a calculated molar excess of this compound solution to the protein solution. The optimal molar ratio of this compound to protein should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

-

Chelation with Europium: Add a molar excess of EuCl₃ solution to the reaction mixture and incubate for another hour at room temperature to allow for the formation of the this compound-Eu³⁺ complex.

-

Purification: Remove unreacted this compound and Eu³⁺ by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., Tris-buffered saline).

-

Characterization: Determine the degree of labeling (DOL), i.e., the average number of this compound-Eu³⁺ molecules per protein, by measuring the absorbance of the protein and the fluorescence of the europium chelate.

Time-Resolved Fluoroimmunoassay (TR-FIA)

The following is a general protocol for a sandwich-type TR-FIA using a this compound-Eu³⁺ labeled detection antibody.

Materials:

-

Microtiter plate coated with a capture antibody specific for the analyte.

-

Analyte standards and samples.

-

This compound-Eu³⁺ labeled detection antibody.

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20).

-

Enhancement solution (a low pH solution containing a chelating agent to dissociate Eu³⁺ ions and form a new, highly fluorescent micellar complex).

-

Time-resolved fluorometer.

Procedure:

-

Coating: Coat the microtiter plate wells with the capture antibody and incubate. Block non-specific binding sites.

-

Sample Addition: Add standards and samples to the wells and incubate for 1-2 hours at 37°C to allow the analyte to bind to the capture antibody.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound components.

-

Detection Antibody Addition: Add the this compound-Eu³⁺ labeled detection antibody to the wells and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step to remove the unbound labeled antibody.

-

Enhancement: Add the enhancement solution to each well and shake for 5-10 minutes.

-

Measurement: Measure the time-resolved fluorescence using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~615 nm, with a suitable delay time (e.g., 400 µs) and measurement window (e.g., 400 µs).

-

Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the analyte concentration of the standards. Determine the concentration of the analyte in the samples from the standard curve.

Visualizing Experimental Workflows

This compound-Eu³⁺ Protein Labeling and Purification Workflow

Caption: Workflow for labeling proteins with this compound and subsequent purification.

Sandwich TR-FIA Workflow

Caption: General workflow for a sandwich-type time-resolved fluoroimmunoassay.

Storage and Stability

This compound is sensitive to moisture due to its sulfonyl chloride group. It should be stored under desiccating conditions at -20°C for long-term stability, where it can be stored for up to 12 months.[1] The this compound-Eu³⁺ labeled proteins should be stored under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of a cryoprotectant.

Conclusion

This compound is a powerful tool for researchers and scientists in the development of highly sensitive and robust immunoassays. Its unique chemical structure allows for stable covalent labeling of proteins and efficient sensitization of europium fluorescence. The resulting this compound-Eu³⁺ complexes, with their long luminescence lifetime, enable time-resolved fluorescence detection, which significantly enhances assay sensitivity by minimizing background interference. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this compound in various research and diagnostic settings. As the demand for more sensitive and reliable bioanalytical methods grows, the importance of reagents like this compound in advancing drug development and clinical diagnostics will continue to increase.

References

- 1. Highly sensitive time-resolved fluoroimmunoassay of human immunoglobulin E by using a new europium fluorescent chelate as a label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sensitive time-resolved fluoroimmunoassay for the quantitative detection of okadaic acid [frontiersin.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Luminescence of BHHCT-Eu³⁺: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the luminescence mechanism of the 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (BHHCT) complex with the trivalent europium ion (Eu³⁺). This complex is of significant interest in various biomedical and biotechnological applications, including time-resolved fluoroimmunoassays, due to its remarkable photophysical properties. This document details the underlying principles of its luminescence, presents key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the critical processes involved.

Core Luminescence Mechanism: The Antenna Effect

The characteristic and intense red luminescence of the this compound-Eu³⁺ complex is a result of a highly efficient intramolecular energy transfer process known as the "antenna effect" or sensitized luminescence. Due to the Laporte rule, the direct excitation of the Eu³⁺ ion is inefficient as f-f transitions are parity-forbidden, leading to very weak light absorption.[1] The this compound ligand circumvents this limitation by acting as an "antenna."

The process can be delineated into four key steps:

-

Light Absorption by the Ligand: The organic this compound ligand possesses a system of conjugated π-orbitals that allows it to strongly absorb ultraviolet (UV) light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet state (S₁) to a lower-energy, long-lived triplet state (T₁). This process is a crucial step for efficient energy transfer to the europium ion.

-

Intramolecular Energy Transfer: The energy from the triplet state of the this compound ligand is transferred non-radiatively to the Eu³⁺ ion, exciting it from its ground state (⁷F₀) to one of its higher-energy excited states (e.g., ⁵D₁, ⁵D₀). For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the Eu³⁺ ion.

-

Characteristic Eu³⁺ Emission: The excited Eu³⁺ ion then relaxes to its ground state through a series of characteristic, sharp, and narrow-band emissions in the visible region of the spectrum, primarily in the red portion. These emissions correspond to the ⁵D₀ → ⁷Fₙ (where n = 0, 1, 2, 3, 4) transitions.

This entire process results in a significant enhancement of the luminescence intensity, a large Stokes shift (the difference between the excitation and emission wavelengths), and a long luminescence lifetime, which are all highly desirable properties for sensitive bioassays.[2][3]

Photophysical Data

The following table summarizes the key quantitative photophysical properties of the this compound-Eu³⁺ complex based on available literature.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~330 - 340 nm | [4][5] |

| Emission Wavelengths (λem) | ~578 nm (⁵D₀→⁷F₀)~593 nm (⁵D₀→⁷F₁)~612 nm (⁵D₀→⁷F₂) (most intense)~653 nm (⁵D₀→⁷F₃)~701 nm (⁵D₀→⁷F₄) | [4] |

| Quantum Yield (Φ) | 57.6% | [6] |

| Luminescence Lifetime (τ) | 500 µs - 0.81 ms | [2][4][6] |

| Luminescence Enhancement | ~11-fold increase compared to uncomplexed Eu³⁺ | [2][3] |

Note on Lifetime Discrepancy: The observed variation in luminescence lifetime may be attributed to differences in the experimental conditions, such as the solvent environment, pH, and the presence of quenching species.

Experimental Protocols

Detailed experimental protocols for the synthesis of the this compound ligand and its subsequent complexation with Eu³⁺ are provided below. These protocols are based on established methods for the synthesis of similar β-diketonate ligands and their lanthanide complexes.

Synthesis of this compound Ligand

The synthesis of 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (this compound) is a multi-step process that can be conceptually outlined as follows. The key steps involve the formation of the o-terphenyl backbone followed by functionalization with β-diketonate moieties and subsequent chlorosulfonation.

Materials and Reagents:

-

o-Terphenyl

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Ethyl heptafluorobutyrate

-

Sodium hydride (NaH)

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

Procedure:

-

Friedel-Crafts Acylation of o-Terphenyl:

-

Dissolve o-terphenyl in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride, followed by the dropwise addition of acetyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diacetylated o-terphenyl derivative.

-

-

Claisen Condensation to form β-Diketone Moieties:

-

Suspend sodium hydride in anhydrous diethyl ether or THF.

-

Add a solution of the diacetylated o-terphenyl in the same solvent dropwise.

-

Following this, add ethyl heptafluorobutyrate dropwise and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the bis(β-diketone) functionalized o-terphenyl.

-

-

Chlorosulfonation:

-

Carefully add the purified bis(β-diketone) product to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at this temperature for a specified period, allowing the chlorosulfonation to occur at the central phenyl ring of the o-terphenyl backbone.

-

Pour the reaction mixture onto crushed ice to precipitate the this compound product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Formation of the this compound-Eu³⁺ Complex

Materials and Reagents:

-

Synthesized this compound ligand

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

A suitable solvent system (e.g., a mixture of methanol and a buffered aqueous solution)

-

A weak base (e.g., sodium hydroxide or triethylamine) to deprotonate the β-diketone.

Procedure:

-

Dissolve the this compound ligand in a minimal amount of a suitable organic solvent, such as DMSO or methanol.

-

In a separate vessel, dissolve EuCl₃·6H₂O in a buffered aqueous solution (e.g., Tris or borate buffer, pH ~7-9).

-

Slowly add the this compound solution to the Eu³⁺ solution with vigorous stirring.

-

Adjust the pH of the mixture with a dilute solution of a weak base to facilitate the deprotonation of the β-diketonate groups and promote chelation.

-

Allow the reaction to proceed at room temperature for several hours to ensure complete complex formation.

-

The resulting this compound-Eu³⁺ complex can then be purified, if necessary, by methods such as dialysis or size-exclusion chromatography, particularly if it is to be conjugated to biomolecules.

Characterization of the this compound-Eu³⁺ Complex

Key Techniques:

-

UV-Visible Spectroscopy: To determine the absorption spectrum of the this compound ligand and confirm the efficiency of light absorption in the UV range.

-

Fluorometry: To measure the excitation and emission spectra of the this compound-Eu³⁺ complex, confirming the characteristic sharp emission peaks of Eu³⁺.

-

Time-Resolved Fluorometry: To determine the luminescence lifetime of the complex, a key parameter for its application in time-resolved assays.

-

Quantum Yield Measurement: To quantify the efficiency of the overall luminescence process. This is typically done relative to a known standard.

-

Mass Spectrometry and NMR: To confirm the structure and purity of the synthesized this compound ligand.

Applications in Drug Development and Research

The unique luminescent properties of the this compound-Eu³⁺ complex make it a powerful tool in research and drug development. Its long luminescence lifetime allows for time-gated detection, which effectively eliminates background fluorescence from biological samples, leading to exceptionally high sensitivity. The sulfonyl chloride group on the this compound ligand provides a reactive handle for covalent labeling of proteins, antibodies, and other biomolecules, enabling the development of highly sensitive immunoassays and other bioanalytical methods. The intense, stable, and sharp red emission is also advantageous for cellular imaging applications.

This guide provides a foundational understanding of the luminescence mechanism and practical considerations for working with the this compound-Eu³⁺ complex. Further optimization of experimental conditions and ligand design can lead to even more advanced applications in the future.

References

An In-depth Technical Guide to the Applications of BHHCT in Fluorescence Microscopy

A Note on Terminology: Initial intelligence on "BHHCT" suggested a methodology involving heat application. Deeper analysis has clarified that this compound is not a technique but a chemical compound: 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl . This molecule is a highly fluorescent europium chelate used as a label in an advanced imaging method called Time-Resolved Fluorescence Microscopy (TRFM). This guide will focus on the correct application of this compound in TRFM for researchers, scientists, and drug development professionals.

Introduction to this compound and Time-Resolved Fluorescence Microscopy (TRFM)

In fluorescence microscopy, a significant challenge is the presence of autofluorescence—natural fluorescence from biological samples (e.g., from minerals, algae, and plant debris) that can obscure the signal from the fluorescent labels of interest, leading to low signal-to-noise ratios (SNR).[1] Time-Resolved Fluorescence Microscopy (TRFM) is a powerful technique designed to overcome this limitation by distinguishing between the desired signal and background autofluorescence based on their differing fluorescence lifetimes.[1][2]

The core of the TRFM technique relies on specialized fluorescent labels with unusually long fluorescence lifetimes. This compound is one such label. It is a tetradentate β-diketone chelate that acts as an "antenna" molecule to capture and transfer energy to a trivalent europium (Eu³⁺) ion.[3] The resulting this compound-Eu³⁺ complex exhibits a very long fluorescence lifetime, on the order of hundreds of microseconds (µs), whereas typical autofluorescence decays within nanoseconds (ns).[2][4]

By using a pulsed light source for excitation and a time-gated detector, it is possible to excite the sample, wait for the short-lived autofluorescence to completely decay, and then capture the long-lived emission from the this compound-Eu³⁺ label.[1][2] This temporal separation dramatically reduces background noise and can enhance the signal-to-noise ratio by over an order of magnitude.[1][5]

Properties and Performance of this compound

This compound was developed as a covalent label for proteins, enabling its use in immunoassays and immunofluorescence applications.[3] Its chemical and photophysical properties are summarized below.

Table 1: Chemical and Photophysical Properties of this compound

| Property | Value / Description | Reference(s) |

| Full Chemical Name | 4,4'-bis(1",1",1",2",2",3",3"-heptafluoro-4",6"-hexanedion-6"-yl)chlorosulfo-o-terphenyl | [3][6] |

| Molecular Weight | 804.9 Da | [4] |

| Molecular Formula | C₃₀H₁₅ClF₁₄O₆S | [4] |

| Excitation Maximum | ~330 nm | [1] |

| Emission Maximum | 617 nm (narrow, ~6 nm band) | [1] |

| Fluorescence Lifetime | ~500 µs | [4] |

| Solubility | Soluble in DMSO and 1,4 dioxane | [4][7] |

| Purity | >90% (commercially available) | [4] |

A key performance metric for this compound is its ability to improve image quality. Studies have consistently demonstrated significant gains in SNR and overall luminescence.

Table 2: Quantitative Performance Data for this compound and its Derivative BHHST

| Metric | This compound | BHHST (Improved Derivative) | Reference(s) |

| Signal-to-Noise Ratio (SNR) Improvement | 11.3-fold (with 60 µs gate delay) | >10-fold | [1][5] |

| Luminescence Intensity Enhancement | ~11-fold (general) | 11-fold (in specific applications) | [4][5][6] |

| Immunoconjugate Stability | Prone to destabilizing immunoglobulins at high labeling ratios. | Storage half-life extended >20-fold compared to this compound. | [5] |

| Photostability Improvement | - | 3-fold improvement observed with silver nanostructures. | [6] |

The Principle of Time-Resolved Fluorescence Microscopy

The mechanism by which TRFM and this compound eliminate autofluorescence is based on time-gated detection. The following diagram illustrates this principle.

Caption: Principle of TRFM using this compound for autofluorescence rejection.

Experimental Protocols

This protocol is adapted from methodologies used for preparing this compound for experimental use.[7]

-

Initial Dissolution: Accurately weigh ~320 µg of this compound powder. Dissolve it in 100 µL of 1,4 dioxane. This creates a concentrated primary stock.

-

Working Stock Preparation: Dilute 3 µL of the primary stock solution into 97 µL of 1,4 dioxane. This results in a final working stock solution with a concentration of approximately 0.12 mM.

-

Storage: Store stock solutions at -20°C under desiccating conditions to prevent degradation.[4]

This protocol outlines the key steps for covalently linking this compound to primary amines (e.g., lysine residues) on an antibody.

-

Antibody Preparation:

-

Dialyze the antibody (typically 2-10 mg/mL) against a suitable labeling buffer (e.g., 1X PBS, pH 7.2-7.4) to remove any interfering substances like Tris or ammonium salts.[8] For NHS-ester based reactions, a slightly alkaline pH of 8.0-8.5 can increase efficiency.[]

-

Determine the final protein concentration using absorbance at 280 nm (A280).[10]

-

-

Conjugation Reaction:

-

The this compound molecule contains a chlorosulfonyl group that reacts with primary amines.[3] Add the this compound stock solution to the prepared antibody solution. The precise molar ratio of dye-to-antibody must be optimized for each antibody to avoid destabilization, which is a known issue with this compound at high labeling ratios.[5]

-

Incubate the reaction mixture for a designated period (e.g., 1-2 hours) at room temperature with gentle mixing.

-

-

Purification of the Immunoconjugate:

-

Remove unbound this compound from the conjugate solution. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or centrifugation with a molecular weight cutoff filter (e.g., 10-30 kDa).[7][8]

-

Wash the conjugate retained by the filter multiple times with PBS to ensure all free label is removed.[7]

-

-

Characterization and Storage:

-

Determine the final concentration and the fluorophore-to-protein (F/P) ratio of the conjugate via spectrophotometry.[1]

-

Store the final immunoconjugate in a stabilizing buffer at 4°C for short-term use or aliquoted at -20°C for long-term storage.

-

This protocol provides an example of using a this compound-antibody conjugate for detecting a specific biological target.[7]

-

Sample Preparation: A water concentrate sample suspected of containing Giardia cysts is filtered through a membrane (e.g., 0.2 µm filter).

-

Incubation with Conjugate: The filter is incubated with the this compound-labeled anti-Giardia antibody conjugate for 30 minutes at 4°C.

-

Washing: The filter is washed three times with 100 µL of a fluorescence enhancing buffer (FEB) to remove unbound conjugate.

-

Elution: The filter is transferred to a micro-reaction vial containing 40 µL of FEB and vortexed to release the labeled cysts from the membrane.

-

Microscopy: An aliquot (e.g., 3 µL) of the solution is placed on a microscope slide for analysis using a TRFM system.

Experimental and Imaging Workflow

The entire process, from preparing the fluorescent probe to acquiring the final high-contrast image, follows a structured workflow.

Caption: Experimental workflow for TRFM using this compound-labeled antibodies.

Instrumentation for TRFM

A standard epifluorescence microscope can be adapted for time-resolved studies. The essential components are:

-

Pulsed Excitation Source: A flash lamp or a pulsed laser is required to deliver short bursts of light. A flash lamp is a cost-effective option with high spectral energy in the UV region suitable for this compound excitation.[1]

-

Time-Gated Detector: An image-intensified, time-gateable CCD camera is crucial. This detector can be electronically "turned off" for a specific duration (the gate delay) after the excitation pulse before it begins to collect the emission signal.[1]

-

Synchronization Unit: A microprocessor is needed to precisely control the timing between the excitation pulse and the camera's detection window.[7]

-

Optical Filters: A UV excitation filter (e.g., Zeiss G365) and a long-pass or band-pass emission filter (e.g., 600 nm long-pass) are used to select the appropriate wavelengths for this compound.[1]

Conclusion and Future Outlook

This compound is a valuable tool for high-sensitivity fluorescence imaging, particularly in applications plagued by high levels of autofluorescence. Its use in TRFM allows for the detection of targets with a significantly improved signal-to-noise ratio. While this compound itself has limitations regarding immunoconjugate stability, the development of derivatives like BHHST demonstrates ongoing efforts to improve upon this class of lanthanide chelates.[5] For researchers in diagnostics and drug development, leveraging this compound and TRFM can enable more robust and sensitive detection of specific cells, pathogens, or biomarkers in complex biological environments. Further advancements may focus on developing even brighter and more stable chelates, potentially expanding their application to study dynamic cellular processes where background rejection is critical.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. A new tetradentate beta-diketonate--europium chelate that can be covalently bound to proteins for time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Fluorescent sensitizer for Eu3+- labelling (CAS 200862-70-0) | Abcam [abcam.com]

- 5. Time-resolved fluorescence microscopy using an improved europium chelate BHHST for the in situ detection of Cryptosporidium and Giardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Europium chelate (this compound-Eu3+) and its metal nanostructure enhanced luminescence applied to bioassays and time-gated bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gator4d.com.au [gator4d.com.au]

- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

BHHCT as a Tool for Measuring Cellular Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a wide range of physiological and pathological processes. Accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This technical guide details the use of 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)chlorosulfo-o-terphenyl (BHHCT), in conjunction with europium ions, for the sensitive detection of peroxidase activity, a key indicator of cellular oxidative stress.

Traditionally, this compound is known as a fluorescent sensitizer for europium (Eu³⁺) in time-resolved fluorescence (TRF) applications. However, a novel assay leverages the enzymatic oxidation of non-luminescent Europium (II) (Eu²⁺) to the highly luminescent Eu³⁺ by peroxidases. The subsequent chelation of Eu³⁺ by this compound results in a stable, long-lived luminescence signal that can be measured using TRF microscopy or spectroscopy, providing a sensitive and indirect method to quantify peroxidase activity and, by extension, the levels of intracellular hydrogen peroxide (H₂O₂), a major ROS.[1]

Core Principles: The this compound-Eu³⁺ System for Peroxidase Detection

The fundamental principle of this assay is the peroxidase-catalyzed oxidation of Eu²⁺ to Eu³⁺ in the presence of H₂O₂. Peroxidases, a family of enzymes that includes horseradish peroxidase (HRP) and endogenous cellular peroxidases like myeloperoxidase (MPO), utilize H₂O₂ to oxidize a variety of substrates. In this assay, Eu²⁺ serves as the substrate.

The resulting Eu³⁺ ions are then chelated by this compound. The this compound-Eu³⁺ complex exhibits strong luminescence with a long decay time (typically over 500 µs), which is characteristic of the Eu³⁺ oxidation state.[1] This long-lived luminescence allows for time-gated detection, a technique that significantly reduces background fluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[1] The intensity of the time-resolved luminescence is directly proportional to the amount of Eu³⁺ generated, which in turn reflects the peroxidase activity in the sample.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters associated with the this compound-Eu³⁺ time-resolved fluorescence assay for peroxidase activity.

| Parameter | Value/Range | Reference |

| This compound Molecular Weight | 804.9 Da | --INVALID-LINK-- |

| This compound-Eu³⁺ Complex Lifetime | > 500 µs | [1] |

| This compound-Eu³⁺ Emission Wavelength | 615 nm | [1] |

| Excitation Wavelength | ~340 nm | --INVALID-LINK-- |

| Assay Principle | Enzymatic oxidation of Eu²⁺ to Eu³⁺ by peroxidase, followed by this compound sensitization | [1] |

Experimental Protocols

This section provides a detailed methodology for measuring intracellular peroxidase activity in cultured cells using the this compound-Eu³⁺ system. This protocol is adapted from established methods for fluorescent peroxidase assays.

Materials and Reagents

-

This compound

-

Europium (II) Chloride (EuCl₂) (or a suitable Eu²⁺ source)

-

Europium (III) Chloride (EuCl₃) (for standard curve)

-

Cell Culture Medium (e.g., DMEM, RPMI-1640)

-

Phosphate-Buffered Saline (PBS) , pH 7.4

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Black, clear-bottom 96-well microplates

-

H₂O₂ (for inducing oxidative stress and for the assay reaction)

-

Horseradish Peroxidase (HRP) (for positive control and standard curve)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Time-resolved fluorescence plate reader or microscope

Experimental Workflow

-

Cell Culture and Seeding:

-

Culture cells of interest in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

-

-

Induction of Oxidative Stress (Optional):

-

To investigate the effects of a specific compound on oxidative stress, treat the cells with the compound of interest at various concentrations for a predetermined duration.

-

To induce oxidative stress as a positive control, treat cells with a known inducer, such as H₂O₂ (e.g., 100-500 µM) or lipopolysaccharide (LPS).[1]

-

-

Cell Lysis:

-

After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.

-

Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Collect the cell lysates for the peroxidase activity assay.

-

-

Peroxidase Activity Assay:

-

Standard Curve Preparation: Prepare a standard curve of Eu³⁺ using EuCl₃ (e.g., 0-10 µM) in the assay buffer.

-

Reaction Mixture Preparation: Prepare a fresh reaction mixture containing EuCl₂ (as the substrate), a low concentration of H₂O₂, and this compound in an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4). The optimal concentrations of each component should be determined empirically.

-

Assay Execution:

-

Add 50 µL of cell lysate to each well of a new 96-well plate.

-

Add 50 µL of the reaction mixture to each well.

-

Include a positive control (HRP) and a negative control (lysis buffer without cell lysate).

-

Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

-

-

-

Time-Resolved Fluorescence Measurement:

-

Measure the luminescence of the this compound-Eu³⁺ complex using a time-resolved fluorescence plate reader.

-

Set the excitation wavelength to approximately 340 nm and the emission wavelength to 615 nm.

-

Use a delay time (e.g., 100-400 µs) and a measurement time (e.g., 400-1000 µs) to eliminate short-lived background fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Use the Eu³⁺ standard curve to determine the concentration of Eu³⁺ generated in each sample.

-

Express peroxidase activity as the rate of Eu³⁺ formation per unit of protein concentration in the cell lysate.

-

Mandatory Visualizations

Signaling Pathway of Peroxidase-Mediated Oxidative Stress

References

The Role of BHHCT in Time-Resolved Fluorescence Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Time-resolved fluorescence (TRF) assays have become an indispensable tool in modern biological research and drug discovery, offering high sensitivity and reduced background interference. At the core of many robust TRF applications is the lanthanide chelate, which provides the long-lived fluorescence signal necessary for temporal filtering of unwanted background noise. This guide provides a comprehensive overview of 3,6-Bis(2-hydroxy-3,5-di-tert-butylphenyl)-1,2,4,5-tetrazine (BHHCT), a highly effective fluorescent sensitizer for Europium (Eu³⁺) in time-resolved fluorescence assays. We will delve into its fundamental properties, provide detailed experimental protocols for its application, and present quantitative data to illustrate its performance. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their experimental workflows.

Introduction to this compound and Time-Resolved Fluorescence

Time-resolved fluorescence (TRF) is a powerful detection method that differentiates signal from background noise based on the fluorescence lifetime of the label.[1] Most biological materials and common fluorophores exhibit short-lived fluorescence (nanoseconds), which can interfere with assay measurements. TRF assays utilize lanthanide chelates, such as those involving Europium (Eu³⁺), which have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[1] By introducing a time delay between the excitation pulse and signal detection, the short-lived background fluorescence is allowed to decay, enabling highly sensitive and specific measurement of the long-lived signal from the lanthanide chelate.

This compound is a tetradentate β-diketone chelator that acts as an efficient sensitizer for Eu³⁺ ions.[2] In the this compound-Eu³⁺ complex, the this compound molecule absorbs excitation energy and efficiently transfers it to the chelated Eu³⁺ ion, which then emits its characteristic long-lived fluorescence. This sensitization process dramatically increases the luminescence intensity of the Eu³⁺ ion, making it a bright and robust probe for TRF assays.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for its successful implementation in TRF assays. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 804.9 Da | [1] |

| Purity | >90% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Form | Powder | [1] |

Table 2: Spectroscopic and Performance Data of this compound-Eu³⁺ Complex

| Parameter | Value | Reference |

| Optimal Excitation Wavelength | ~330 nm | [3] |

| Emission Wavelength | 617 nm (narrow peak) | [4] |

| Fluorescence Lifetime | 500 µs | [1] |

| Luminescence Intensity Increase | 11-fold | [1] |

| Molar Extinction Coefficient (ε) | ~6 x 10⁴ M⁻¹cm⁻¹ (for similar Eu³⁺ β-diketone complexes) | [5] |

Key Applications of this compound in TRF Assays

This compound's favorable properties make it suitable for a range of TRF applications, from immunoassays to enzyme activity measurements.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a powerful technique for studying molecular interactions.[6] It combines the principles of TRF with Förster Resonance Energy Transfer (FRET), the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore in close proximity. In a this compound-based TR-FRET assay, the this compound-Eu³⁺ complex serves as the long-lifetime donor. When a biomolecule labeled with the this compound-Eu³⁺ donor interacts with another biomolecule labeled with a suitable acceptor (e.g., a fluorescent protein or an organic dye), energy transfer occurs, resulting in a long-lived acceptor emission that can be measured in a time-resolved manner.

Figure 1: Principle of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Immunofluorescence Microscopy

In immunofluorescence microscopy, this compound-labeled antibodies can be used to detect specific antigens in cells and tissues. The long fluorescence lifetime of the this compound-Eu³⁺ complex allows for time-gated detection, which effectively eliminates the autofluorescence from biological samples, leading to a significantly improved signal-to-noise ratio.[3]

Peroxidase Activity Assays

This compound can also be employed to measure peroxidase activity.[1] Peroxidases catalyze the oxidation of various substrates by hydrogen peroxide. In a this compound-based assay, the fluorescence of the this compound-Eu³⁺ complex can be modulated by the products of the peroxidase reaction, providing a sensitive method to quantify enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol for Labeling Antibodies with this compound-Eu³⁺

This protocol is adapted from general lanthanide chelate labeling procedures and optimized for this compound.

Materials:

-

Purified antibody (1-5 mg/mL) in a suitable buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.0).

-

This compound (e.g., from Abcam, ab145314).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Europium Chloride (EuCl₃) solution (e.g., 10 mM in water).

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

-

Dialysis tubing or centrifugal filter units (10 kDa MWCO).

-

Reaction tubes.

-

Spectrophotometer.

Procedure:

-

Antibody Preparation: Dialyze the purified antibody against the labeling buffer overnight at 4°C to remove any interfering substances like Tris or glycine.

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Adjust the antibody concentration to 2-5 mg/mL in the labeling buffer.

-

Add the this compound stock solution to the antibody solution at a molar ratio of 10-20 moles of this compound per mole of antibody. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Europium Chelation:

-

Add EuCl₃ solution to the reaction mixture to achieve a final concentration that is in 3-5 fold molar excess over the this compound concentration.

-

Incubate for an additional 1 hour at room temperature.

-

-

Purification:

-

Remove the unreacted this compound-Eu³⁺ complex and free Eu³⁺ by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

-

-

Characterization:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the degree of labeling by measuring the absorbance of the this compound-Eu³⁺ complex (around 330 nm) and using its molar extinction coefficient.

-

Figure 2: Workflow for labeling antibodies with this compound-Eu³⁺.

Protocol for a Generic TR-FRET Assay

This protocol describes a generic sandwich immunoassay format to detect an analyte of interest.

Materials:

-

This compound-Eu³⁺ labeled donor antibody (prepared as in 4.1).

-

Acceptor-labeled detection antibody (e.g., labeled with a compatible fluorophore like allophycocyanin (APC) or a specific commercial acceptor).

-

Analyte standard and samples.

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

-

384-well low-volume white microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Reagent Preparation: Dilute the donor antibody, acceptor antibody, and analyte standards/samples to their optimal concentrations in the assay buffer. Optimal concentrations need to be determined through checkerboard titration experiments.

-

Assay Setup:

-

Add a defined volume of the analyte standard or sample to each well of the microplate.

-

Add the acceptor-labeled antibody to all wells.

-

Add the this compound-Eu³⁺ labeled donor antibody to all wells.

-

The final assay volume is typically 20-50 µL.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The incubation time may require optimization.

-

Measurement:

-

Measure the fluorescence in a TR-FRET plate reader using an excitation wavelength of ~330 nm.

-

Set the reader to measure the emission from both the donor (at ~617 nm) and the acceptor (wavelength dependent on the acceptor used) after a time delay of 50-100 µs.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the TR-FRET ratio against the analyte concentration to generate a standard curve.

-

Determine the concentration of the analyte in the samples by interpolating their TR-FRET ratios on the standard curve.

-

Protocol for Peroxidase Activity Assay using this compound

This protocol is a conceptual adaptation for using this compound as a fluorescent reporter. The principle relies on the peroxidase-catalyzed reaction altering the fluorescence of the this compound-Eu³⁺ complex.

Materials:

-

This compound-Eu³⁺ complex solution.

-

Peroxidase enzyme standard and samples.

-

Hydrogen peroxide (H₂O₂) substrate solution.

-

A suitable peroxidase substrate that generates a product capable of quenching or enhancing the fluorescence of the this compound-Eu³⁺ complex.

-

Assay buffer (e.g., phosphate buffer, pH 6.0-7.0).

-

96-well black microplates.

-

Fluorescence plate reader capable of time-resolved measurements.

Procedure:

-

Reagent Preparation: Prepare working solutions of the this compound-Eu³⁺ complex, H₂O₂, peroxidase substrate, and peroxidase standards/samples in the assay buffer.

-

Assay Setup:

-

Add the this compound-Eu³⁺ complex solution to all wells.

-

Add the peroxidase substrate to all wells.

-

Add the peroxidase standard or sample to the respective wells.

-

-

Initiate Reaction: Add the H₂O₂ solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence of the this compound-Eu³⁺ complex (Ex: ~330 nm, Em: ~617 nm) kinetically over a defined period (e.g., every minute for 30 minutes) using a time-resolved setting.

-

Data Analysis:

-

Determine the rate of change in fluorescence intensity for each sample.

-

Plot the rate of reaction against the peroxidase concentration to generate a standard curve.

-

Calculate the peroxidase activity in the samples from the standard curve.

-

Signaling Pathway Analysis using this compound-based TR-FRET

TR-FRET assays are exceptionally well-suited for studying signaling pathways, particularly for monitoring protein-protein interactions and post-translational modifications like phosphorylation. For instance, a kinase signaling pathway can be investigated by designing a TR-FRET assay to measure the phosphorylation of a substrate protein.

Figure 3: A generic kinase signaling pathway and its analysis using a this compound-based TR-FRET assay.

In this example, an antibody targeting the substrate protein is labeled with this compound-Eu³⁺ (donor), and a second antibody that specifically recognizes the phosphorylated form of the substrate is labeled with an acceptor fluorophore. Upon phosphorylation of the substrate by the kinase, both antibodies can bind to the substrate, bringing the donor and acceptor into close proximity and generating a TR-FRET signal. The intensity of the TR-FRET signal is directly proportional to the amount of phosphorylated substrate, thus providing a quantitative measure of kinase activity.

Conclusion

This compound is a powerful and versatile tool for developing highly sensitive and robust time-resolved fluorescence assays. Its ability to significantly enhance the luminescence of Europium, combined with the long fluorescence lifetime of the resulting complex, makes it an ideal candidate for a wide range of applications in basic research and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and successful implementation of this compound-based TRF assays, empowering researchers to probe complex biological systems with greater precision and sensitivity. As the demand for high-performance assay technologies continues to grow, the utility of this compound and similar lanthanide chelates is poised to expand, driving further innovation in the life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. A 15-min non-competitive homogeneous assay for microcystin and nodularin based on time-resolved Förster resonance energy transfer (TR-FRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rbmb.net [rbmb.net]

- 4. ableweb.org [ableweb.org]

- 5. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Fluorescence Enhancement: A Technical Guide to BHHCT and Viscosity-Sensitive Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fluorescence enhancement, focusing on two distinct photophysical phenomena. The first section details the mechanism and application of 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)chlorosulfo-o-terphenyl (BHHCT), a key sensitizing agent for lanthanide luminescence in bioassays. The second section explores the principles and applications of viscosity-sensitive fluorescent probes, which exhibit enhanced emission in response to changes in their microenvironment. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of these powerful analytical tools.

Section 1: this compound-Eu³⁺ Luminescence Enhancement via the Antenna Effect

This compound is not a direct fluorescent probe but rather a crucial component of highly sensitive time-resolved fluoroimmunoassays (TR-FIA). It functions as an organic ligand that chelates lanthanide ions, most notably Europium (Eu³⁺). The significant enhancement in luminescence observed with the this compound-Eu³⁺ complex is attributed to a mechanism known as the "antenna effect."

In this process, the this compound molecule, with its large aromatic system, efficiently absorbs excitation energy (typically UV light) and transfers it non-radiatively to the chelated Eu³⁺ ion. The lanthanide ion then emits this energy as characteristic, long-lived fluorescence with a large Stokes shift, which is the separation between the excitation and emission wavelengths. This mechanism overcomes the issue of the low absorption cross-section of free lanthanide ions. The long fluorescence lifetime of the Eu³⁺ complex (often in the microsecond range) allows for time-gated detection, which effectively eliminates short-lived background fluorescence from biological samples, thereby dramatically increasing the signal-to-noise ratio.

Core Mechanism: The Antenna Effect

The energy transfer process from the this compound "antenna" to the Eu³⁺ ion can be visualized as a multi-step pathway. The organic ligand absorbs a photon, transitioning to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state's energy level is suitably positioned just above the emissive energy level of the Eu³⁺ ion, allowing for efficient energy transfer, which excites the Eu³⁺. The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission peaks of Europium.

Quantitative Data on this compound-Eu³⁺ Luminescence Enhancement

The use of this compound as a sensitizer, particularly in conjunction with metal nanostructures, leads to significant improvements in the photophysical properties of the Eu³⁺ chelate.

| Parameter | Enhancement Factor / Value | Context | Citation |

| Luminescence Intensity | ~11-fold | With silver nanostructures. | [1] |

| Brightness | ~2-fold increase | On silver-coated silica beads for cell imaging. | [1][2] |

| Photostability | ~3-fold improvement | In the presence of metal nanostructures. | [1] |

| Luminescence Lifetime | Reduced by 2-fold | Measured simultaneously with intensity enhancement on silver nanostructures. | [1] |

| Signal-to-Noise Ratio (SNR) | >10-fold enhancement (for BHHST derivative) | In Time-Resolved Fluorescence Microscopy (TRFM) of labeled oocysts. | [3] |

| Fluorescence Persistence | ~500 µs | Typical for the Eu³⁺ complex. | [4] |

Experimental Protocol: this compound-Eu³⁺ Based Sandwich Immunoassay

This protocol provides a representative methodology for a sandwich-type time-resolved fluoroimmunoassay (TR-FIA) using a this compound-Eu³⁺ labeled detection antibody.

1. Reagents and Buffers:

-

Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

-

Washing Buffer: Tris-buffered saline (TBS) with 0.05% Tween 20 (TBST).

-

Blocking Buffer: TBST with 1% Bovine Serum Albumin (BSA).

-

Assay Buffer: TBST with 0.1% BSA.

-

Enhancement Solution: A commercially available or laboratory-prepared solution that dissociates Eu³⁺ from the chelate and forms a new, highly fluorescent micellar complex (e.g., DELFIA® Enhancement Solution).

-

Capture Antibody: Specific to the target analyte.

-

Detection Antibody: this compound-Eu³⁺ labeled antibody specific to a different epitope on the target analyte.

-

Standard/Sample: Solutions containing the analyte of interest.

2. Procedure:

-

Plate Coating:

-

Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL.

-

Add 100 µL of the antibody solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Aspirate the coating solution and wash the plate three times with 200 µL of Washing Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature (RT).

-

-

Sample/Standard Incubation:

-

Wash the plate three times with Washing Buffer.

-

Add 100 µL of standards or samples diluted in Assay Buffer to the appropriate wells.

-

Incubate for 1-2 hours at RT with gentle shaking.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with Washing Buffer.

-

Add 100 µL of the this compound-Eu³⁺ labeled detection antibody, diluted in Assay Buffer, to each well.

-

Incubate for 1 hour at RT with gentle shaking.

-

-

Signal Development and Measurement:

-

Wash the plate six times with Washing Buffer to remove unbound detection antibody.

-

Add 200 µL of Enhancement Solution to each well.

-

Incubate for 5-10 minutes at RT with gentle shaking to allow for the development of the fluorescent signal.

-

Measure the time-resolved fluorescence using a suitable plate reader (e.g., excitation at 340 nm, emission at 615 nm, with a delay time of ~400 µs and a measurement window of ~400 µs).

-

Section 2: Fluorescence Enhancement in Viscosity-Sensitive Probes

In contrast to this compound, a class of fluorophores known as "molecular rotors" exhibits fluorescence enhancement that is directly dependent on the viscosity of their immediate environment. These probes are invaluable for studying micro-viscosity in biological systems, such as within cells or organelles, which is often linked to cellular function and disease states. The fluorescence of these molecules is typically quenched in low-viscosity environments due to non-radiative decay pathways involving intramolecular rotation or vibration. As viscosity increases, these motions are restricted, which closes the non-radiative decay channels and forces the molecule to relax through fluorescence, leading to a significant increase in emission intensity.

Two predominant mechanisms govern this behavior: Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE).

Core Mechanisms of Viscosity Sensing

1. Twisted Intramolecular Charge Transfer (TICT): TICT-based probes typically consist of an electron donor and an electron acceptor moiety linked by a single bond that allows for rotation. Upon photoexcitation, the molecule enters a locally excited (LE) state. In low-viscosity media, it can freely rotate around the single bond to form a non-emissive, charge-separated TICT state. In high-viscosity environments, this rotation is hindered, trapping the molecule in the emissive LE state, thus "turning on" its fluorescence.

2. Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation or when their intramolecular motions are restricted. The mechanism is often attributed to the Restriction of Intramolecular Motion (RIM), which includes rotations and vibrations. In dilute solutions, these motions provide efficient non-radiative pathways for the excited state to decay. In aggregated states or highly viscous media, the molecules are packed closely, which physically blocks these motions and activates the radiative decay channel, leading to strong fluorescence.

Quantitative Data on Viscosity-Sensitive Probes

The performance of molecular rotors is often characterized by the fold-increase in fluorescence intensity over a specific range of viscosity.

| Probe Name | Mechanism | Fluorescence Enhancement | Viscosity Range (cP) | Application Context | Citation |

| TCF-VIS1 | TICT | ~78-fold | 0.89 to 856 | Living cells and tumor-bearing mice | [5] |

| PMI-MT | TICT | ~53-fold | Methanol to Glycerol | Mitochondrial viscosity in cells | [6] |

| LTP-H | TICT | ~93-fold | N/A | Lysosomal viscosity in cells | [7] |

| VPZ3 | TICT | ~126-fold | Water-Glycerol system | Cellular apoptosis imaging | [8] |

| DPMBEQ | AIE | ~43-fold | N/A | Beverage viscosity | [9] |

| MP-NAP | AIE | Up to 160-fold (in aggregates) | Water-Methanol system | Bioimaging and protein detection | [10] |

Experimental Protocol: Imaging Mitochondrial Viscosity with a Fluorescent Probe

This protocol provides a general methodology for using a mitochondria-targeting viscosity probe to visualize viscosity changes in living cells.

1. Reagents and Materials:

-

Viscosity Probe: A mitochondria-targeting probe (e.g., PMI-MT, Mito-V) dissolved in DMSO to make a stock solution (e.g., 1 mM).

-

Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells: Adherent cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes suitable for confocal microscopy.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Viscosity Modulating Agents (Optional): Nystatin or Dexamethasone to increase intracellular viscosity; used as positive controls.

-

Confocal Laser Scanning Microscope (CLSM).

2. Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

-

Induction of Viscosity Change (Control Experiment):

-

To validate the probe's response, treat a subset of cells with a viscosity-modulating agent. For example, incubate cells with 10 µM Nystatin or Dexamethasone for 30 minutes at 37°C.

-

-

Probe Loading:

-

Prepare a working solution of the viscosity probe by diluting the DMSO stock in serum-free cell culture medium to a final concentration (e.g., 5-10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells three times with warm PBS to remove any excess, non-internalized probe.

-

Add fresh, pre-warmed cell culture medium or PBS to the dish for imaging.

-

-

Fluorescence Imaging:

-

Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Excite the probe at its optimal excitation wavelength and collect the emission over its specified range.

-

Acquire images of both control and treated cells, ensuring identical imaging parameters (laser power, gain, pinhole size) for accurate comparison of fluorescence intensity.

-

Analyze the images to quantify the change in mean fluorescence intensity per cell or within the mitochondrial region.

-

References

- 1. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Twisted Intramolecular Charge Transfer-Based Viscosity-Responsive Probe Reveals Lysosomal Degradation Process of Endocytosed Foreign Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of a mitochondria-targeted fluorescent probe for the detection of viscosity in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of BHHCT in Aqueous Environments: A Technical Examination of Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the behavior of a compound in aqueous solutions is paramount to its successful application. This technical guide addresses the critical physicochemical properties of 7-bromo-3-(4-hydroxycyclohexyl)-1H-1,3-benzodiazol-2(3H)-one (BHHCT), specifically its solubility and stability in aqueous media. A comprehensive review of available scientific literature reveals a significant gap in detailed, quantitative data for this compound, underscoring a critical area for future research.

Similarly, detailed information regarding the stability of this compound in aqueous solutions, including its degradation kinetics, half-life under different conditions (e.g., pH, temperature, light exposure), and specific degradation pathways, is not extensively documented. Indirect evidence suggests that stability may be a concern. For instance, a derivative of this compound, BHHST, was developed to overcome the tendency of this compound to destabilize immunoglobulins[2]. Furthermore, immunoconjugates prepared with this more stable derivative exhibit a storage half-life extended by more than 20-fold compared to those made with this compound[2]. Additionally, the photostability of a this compound-Eu3+ complex has been shown to improve threefold in the presence of silver nanostructures, hinting at potential light-induced degradation in the absence of such enhancements[3].